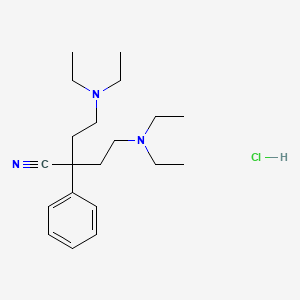
5,6-dimethoxy-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C11H11NO4, is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 3 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a widely used approach for constructing indole derivatives . This method typically involves the reaction of an appropriate precursor with reagents such as dihydrofuran and hydrazone under specific conditions .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, alkylating agents) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxyindole: Similar in structure but lacks the carboxylic acid group at the 3 position.
5,6-Dimethoxy-2-phenylindole: Contains a phenyl group at the 2 position instead of a carboxylic acid group.
5,6-Dihydroxyindole: Has hydroxyl groups instead of methoxy groups at the 5 and 6 positions.
Uniqueness
5,6-Dimethoxy-1H-indole-3-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer specific chemical properties and biological activities. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
889943-16-2 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
5,6-dimethoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-6-7(11(13)14)5-12-8(6)4-10(9)16-2/h3-5,12H,1-2H3,(H,13,14) |
Clave InChI |
BJHHMRTYEZAINS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)

![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)


![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)

